N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(8-1-3-15-6-8)5-12-11(14)9-2-4-16-7-9/h1-4,6-7,10,13H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNUVAUJDRNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process can be supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of biomass-derived furfural as a starting material are often emphasized. The production process may involve selective hydrogenation, oxidation, and other transformations to obtain the desired furan derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions include various furan derivatives, such as furanones, dihydrofurans, and substituted furans. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide serves as a versatile building block in organic synthesis. Its unique furan structure allows for various chemical transformations, facilitating the creation of more complex organic compounds. The furan ring's reactivity is exploited in synthetic methodologies, including cycloadditions and functional group modifications, making it a valuable intermediate in drug discovery and material science.
| Application | Details |
|---|---|
| Synthesis Techniques | Utilized in reactions such as nucleophilic substitutions and cycloadditions. |
| Target Compounds | Serves as a precursor for synthesizing pharmaceuticals and agrochemicals. |
Biological Activities
Antimicrobial Properties
Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. This compound has been investigated for its potential activity against various pathogens, with preliminary studies suggesting it may inhibit bacterial growth.
Anticancer Potential
The compound is also being explored for its anticancer properties. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against clinically relevant drug-resistant bacteria. |
| Anticancer | Induces apoptosis in specific cancer cell lines. |
Medicinal Chemistry
Drug Development Applications
In the field of medicinal chemistry, this compound is being evaluated for its ability to interact with biological targets involved in disease pathways. Its structural characteristics suggest that it may modulate enzyme activity or receptor interactions, which is crucial for the development of targeted therapies.
| Drug Development Aspect | Details |
|---|---|
| Target Interaction | Potential to bind to enzymes/receptors affecting disease pathways. |
| Therapeutic Areas | Investigated for applications in cancer and infectious diseases. |
Material Science
Advanced Materials Development
The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic electronic materials and sensors. Its ability to form thin films and exhibit semiconducting behavior opens avenues for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
| Material Application | Details |
|---|---|
| Organic Electronics | Used in the fabrication of OLEDs due to its electronic properties. |
| Sensors | Potential application in chemical sensors due to its reactivity. |
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, suggesting a promising lead for new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies on human carcinoma cell lines revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation pathways. This highlights its potential as a candidate for further investigation in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and functional group variations derived from the evidence, highlighting key differences in synthesis, properties, and applications.
Table 1: Structural and Functional Group Comparison
Key Comparison Points
Synthetic Pathways Target Compound: Likely synthesized via nucleophilic substitution or cyclocondensation, analogous to Feist-Benary reactions in , which describe furan-3-carboxamide derivatives with yields up to 60% . Methyl Ester Analog (95a): Synthesized via esterification and carbamoylation, highlighting the versatility of furan-3-carboxamide scaffolds in modular synthesis .
Physicochemical Properties Hydrogen Bonding: The target compound’s hydroxyl and amide groups enhance solubility in polar solvents (e.g., DMF, methanol), similar to chromene-carboxamide derivatives in , which form stable solvates . Conjugation Effects: The phenylvinyl group in 5o () extends π-conjugation, leading to redshifted UV-Vis absorption (~300 nm) compared to the target compound’s simpler furan system .
Biological Relevance Hydrazone Derivatives (): Compounds like 97a-e exhibit enhanced bioactivity due to hydrazinyl groups, whereas the target’s hydroxyethyl linker may favor metabolic stability .
Spectroscopic Characterization
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by the presence of two furan rings and a hydroxyethyl group. Its molecular formula is CHNO with a molecular weight of approximately 233.25 g/mol. The dual furan moieties enhance its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Epidermal Growth Factor Receptor (EGFR) : this compound has been shown to inhibit EGFR activity, which plays a crucial role in cellular proliferation and survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects .
Biological Activities
Research indicates that compounds within the furan class often exhibit diverse biological activities. The following table summarizes key activities associated with this compound and related compounds:
1. Anticancer Activity
A study focusing on the synthesis of furan derivatives revealed that compounds similar to this compound showed moderate cytotoxicity against human leukemia cell lines (U937 and HL-60). The mechanism was linked to the inhibition of EGFR signaling pathways, resulting in enhanced apoptosis .
2. Antimicrobial Studies
In another investigation, several novel furan derivatives were synthesized and tested for antibacterial activity. The results indicated that these compounds, including those structurally related to this compound, exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
